molecular formula C27H48O6 B025681 Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl) CAS No. 19931-81-8

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)

Cat. No. B025681
CAS RN: 19931-81-8
M. Wt: 468.7 g/mol
InChI Key: WKKRYWQLVOISAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a triarylamine-based organic peroxide that has been synthesized and studied extensively in recent years. It has been found to have potential applications in various fields, including materials science, organic chemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] involves the formation of free radicals upon decomposition, which can initiate radical polymerization reactions or induce oxidative stress in biological systems. The decomposition of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be triggered by various stimuli, such as heat, light, or chemical reagents.

Biochemical And Physiological Effects

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of redox signaling pathways. Its potential toxicity and cytotoxicity have also been investigated.

Advantages And Limitations For Lab Experiments

The advantages of using peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] in laboratory experiments include its high reactivity, its ability to initiate radical polymerization reactions, and its potential applications in various fields. However, its potential toxicity and instability under certain conditions can limit its use in some experiments.

Future Directions

Some of the future directions for research on peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] include the development of new synthesis methods with improved yields and selectivity, the investigation of its potential applications in energy storage and conversion devices, and the elucidation of its mechanism of action in biological systems. Additionally, the potential toxicity and cytotoxicity of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] should be further investigated to ensure its safe use in laboratory experiments.
In conclusion, peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be synthesized using a variety of methods, including the reaction of triarylamine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been used in various scientific research applications, including as a radical initiator in polymerization reactions, as a sensitizer in photodynamic therapy, and as a probe in fluorescence imaging. It has also been studied for its potential applications in organic electronics and as a redox mediator in energy storage devices.

properties

CAS RN

19931-81-8

Product Name

Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

1,3,5-tris(2-tert-butylperoxypropan-2-yl)benzene

InChI

InChI=1S/C27H48O6/c1-22(2,3)28-31-25(10,11)19-16-20(26(12,13)32-29-23(4,5)6)18-21(17-19)27(14,15)33-30-24(7,8)9/h16-18H,1-15H3

InChI Key

WKKRYWQLVOISAU-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C

Canonical SMILES

CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C

Other CAS RN

19931-81-8

Origin of Product

United States

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